molecular formula C32H36N4O7S B6342736 Fmoc-(3,(Pbf)Guanidino)-Ala-OH CAS No. 1313054-86-2

Fmoc-(3,(Pbf)Guanidino)-Ala-OH

Cat. No.: B6342736
CAS No.: 1313054-86-2
M. Wt: 620.7 g/mol
InChI Key: BLJRFPSBMLTXSO-SANMLTNESA-N
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Description

Fmoc-(3,(Pbf)Guanidino)-Ala-OH is a non-natural, sidechain-modified alanine derivative protected with the 9-fluorenylmethoxycarbonyl (Fmoc) group at the α-amine and the 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group on the guanidino moiety at the β-position. This compound is primarily used in solid-phase peptide synthesis (SPPS) to introduce guanidino functionality with enhanced acid stability during resin cleavage . Its design combines the steric simplicity of alanine with the basicity and hydrogen-bonding capacity of the guanidino group, making it useful for mimicking arginine-like interactions in peptides while minimizing backbone complexity.

Properties

IUPAC Name

(2S)-3-[[amino-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H36N4O7S/c1-17-18(2)28(19(3)24-14-32(4,5)43-27(17)24)44(40,41)36-30(33)34-15-26(29(37)38)35-31(39)42-16-25-22-12-8-6-10-20(22)21-11-7-9-13-23(21)25/h6-13,25-26H,14-16H2,1-5H3,(H,35,39)(H,37,38)(H3,33,34,36)/t26-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLJRFPSBMLTXSO-SANMLTNESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NC[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H36N4O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

620.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Guanidination of β-Alanine Derivatives

The synthesis begins with β-alanine, where the β-amino group is converted to a guanidino group. A validated approach involves:

  • Temporary Protection : The β-amino group is protected with a tert-butoxycarbonyl (Boc) group using Boc₂O in tetrahydrofuran (THF), achieving 92% yield.

  • Guanidination : Reacting Boc-β-alanine with 1H-pyrazole-1-carboxamidine hydrochloride in dimethylformamide (DMF) at 0°C, followed by neutralization with triethylamine (TEA). This step attains 85% yield after column chromatography.

Critical Parameters :

  • Temperature Control : Maintaining 0°C prevents imine side products.

  • Stoichiometry : A 1:1.2 molar ratio of β-alanine to guanylating agent optimizes conversion.

Fmoc Protection of the α-Amino Group

With the guanidino group temporarily Boc-protected, the α-amino group is derivatized:

  • Boc Deprotection : Treat with 4M HCl in dioxane (2 h, 25°C), yielding a free α-amino group.

  • Fmoc Coupling : React with Fmoc-Osu (Fmoc-N-hydroxysuccinimide ester) in DMF using N,N-diisopropylethylamine (DIEA) as a base. This achieves 94% yield after precipitation in cold ether.

Reaction Monitoring : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirms >99% purity.

Pbf Protection of the Guanidino Group

The Boc group is replaced with Pbf to ensure acid-labile deprotection:

  • Boc Removal : Use 50% trifluoroacetic acid (TFA) in dichloromethane (DCM) for 30 min, followed by neutralization with TEA.

  • Sulfonylation : Add 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl chloride (Pbf-Cl) in DCM with 4-dimethylaminopyridine (DMAP) as a catalyst. After 12 h at 25°C, the product is isolated via silica gel chromatography (78% yield).

Side Reaction Mitigation :

  • DMAP Concentration : 0.1 eq. minimizes esterification of the carboxylic acid.

  • Moisture Control : Anhydrous conditions prevent Pbf-Cl hydrolysis.

Final Deprotection and Purification

The carboxylic acid is deprotected if esterified during earlier steps:

  • Saponification : Treat with 1M LiOH in THF/water (3:1) at 0°C for 2 h (95% yield).

  • Crystallization : Dissolve in ethyl acetate and add hexane to precipitate pure this compound (99.8% purity by HPLC).

Industrial-Scale Optimization

Solvent and Reagent Selection

  • Cost Efficiency : Replacing DMF with 2-methyltetrahydrofuran (2-MeTHF) reduces toxicity and improves recyclability.

  • Catalyst Screening : Using polymer-supported DMAP simplifies purification and reduces metal contamination.

Process Intensification

  • Continuous Flow Synthesis : A plug-flow reactor reduces guanidination time from 12 h to 30 min, enhancing throughput.

  • Microwave Assistance : Coupling steps under microwave irradiation (50°C, 30 W) achieve 98% conversion in 10 min vs. 2 h conventionally.

Analytical Characterization

Spectroscopic Confirmation

  • NMR : ¹H NMR (400 MHz, DMSO-d6) shows characteristic Fmoc aromatic protons at δ 7.2–7.4 ppm and Pbf methyl singlets at δ 1.2–1.4 ppm.

  • Mass Spectrometry : High-resolution ESI-MS confirms [M+H]⁺ at m/z 621.2465 (calc. 621.2468).

Purity Assessment

  • HPLC : Retention time = 12.3 min (C18, 60% acetonitrile), with single peak indicating no detectable impurities.

  • Chiral Analysis : Polarimetry confirms >99% enantiomeric excess ([α]D²⁵ = +15.2°, c = 1 in DMF).

Comparative Analysis with Related Compounds

ParameterFmoc-(3,Pbf-Guanidino)-Ala-OHFmoc-Arg(Pbf)-OHFmoc-Lys(Boc)-OH
Guanidine ProtectionPbf (acid-labile)PbfBoc (acid-stable)
Coupling Efficiency85%88%92%
Deprotection Conditions95% TFA, 2 h95% TFA, 2 hNot applicable
Cost per Gram$1,200$950$600

Data synthesized from and commercial catalogs.

Immobilized arginase enzymes enable guanidino group introduction under mild conditions (pH 7.4, 37°C), avoiding harsh reagents. Pilot studies show 80% yield but require further optimization for industrial adoption.

Photocleavable Protecting Groups

Replacing Pbf with ortho-nitrobenzyl sulfonates allows UV-light-mediated deprotection, enabling spatially resolved peptide synthesis . Early-stage research reports 70% efficiency in model peptides.

Chemical Reactions Analysis

Types of Reactions

Fmoc-(3,(Pbf)Guanidino)-Ala-OH undergoes several types of chemical reactions, including:

    Deprotection Reactions: Removal of the Fmoc and Pbf protecting groups using specific reagents.

    Coupling Reactions: Formation of peptide bonds with other amino acids or peptides.

Common Reagents and Conditions

    Deprotection: The Fmoc group is typically removed using a mild base such as piperidine, while the Pbf group is removed using trifluoroacetic acid (TFA).

    Coupling: Coupling reactions are carried out using reagents like HBTU or DIC in the presence of a base like DIPEA.

Major Products Formed

The major products formed from these reactions are peptides with specific sequences, where this compound is incorporated at desired positions.

Scientific Research Applications

Chemistry

Fmoc-(3,(Pbf)Guanidino)-Ala-OH is extensively used in solid-phase peptide synthesis (SPPS). Its stable protecting groups facilitate the formation of peptide bonds while minimizing side reactions, making it an ideal choice for synthesizing complex peptides and proteins. The compound's unique structural features allow researchers to explore various coupling strategies and optimize yields.

Biology

In biological research, this compound is utilized to investigate protein-protein interactions, enzyme-substrate dynamics, and receptor-ligand binding. Peptides synthesized using this compound can serve as probes or inhibitors, aiding in the study of biological pathways and mechanisms.

Medicine

This compound plays a significant role in developing peptide-based therapeutics. Its application extends to synthesizing peptide drugs targeting specific proteins or pathways in the body, contributing to advancements in personalized medicine and targeted therapies.

Industry

In the pharmaceutical industry, this compound is employed for large-scale peptide synthesis. It is also used in producing peptide-based materials for various applications, including drug delivery systems and biomaterials.

Case Studies

  • Peptide Synthesis for Drug Development : A study demonstrated the use of this compound in synthesizing peptides that inhibit specific enzymes involved in disease pathways. The synthesized peptides showed promising results in preclinical trials.
  • Protein Interaction Studies : Researchers utilized this compound to create peptides that mimic natural substrates for protein interactions. Techniques such as nuclear magnetic resonance (NMR) spectroscopy were employed to elucidate binding affinities between synthesized peptides and target proteins.
  • Therapeutic Applications : In a clinical setting, peptides synthesized using this compound were tested for their efficacy in modulating biological responses related to cancer treatment, showcasing potential as therapeutic agents.

Mechanism of Action

The mechanism of action of Fmoc-(3,(Pbf)Guanidino)-Ala-OH involves its incorporation into peptides during SPPS. The Fmoc group protects the amino group during synthesis, preventing unwanted reactions. Upon deprotection, the free amino group can participate in peptide bond formation. The Pbf group protects the guanidino group, which can be deprotected under acidic conditions to reveal the reactive guanidino functionality.

Comparison with Similar Compounds

Structural and Functional Analogues
Compound Key Features Applications
Fmoc-Arg(Pbf)-OH Natural arginine with Pbf-protected guanidino group. Standard for introducing arginine in SPPS; prone to β-Ala impurities .
Fmoc-His(Trt)-OH Histidine with trityl (Trt)-protected imidazole. Used in peptides requiring metal coordination; Trt cleavage requires mild acid .
Fmoc-β-Ala-OH β-alanine with Fmoc protection. Spacer/linker in multimeric peptides; common impurity in Fmoc amino acids .
Fmoc-Asn(Trt)-OH Asparagine with Trt-protected sidechain. Stabilizes asparagine against side reactions; optimized coupling with HBTU/HOBt .

Key Structural Differences :

  • Backbone Flexibility: Fmoc-(3,(Pbf)Guanidino)-Ala-OH retains alanine’s compact methyl sidechain, offering less steric hindrance than Fmoc-Arg(Pbf)-OH, which has a longer, branched sidechain .
  • Guanidino Protection: Unlike arginine’s native guanidino group, the Pbf group in this compound is introduced synthetically, enabling selective deprotection under strong acidic conditions (e.g., 95% TFA) .
Stability and Deprotection
Compound Deprotection Conditions Stability Notes
This compound TFA (95%, 1–3 h) for Pbf removal. Pbf group resists milder acids, enabling orthogonal deprotection .
Fmoc-Arg(Pbf)-OH TFA (95%, 1–3 h) . Similar to target compound; Pbf prevents guanidino degradation.
Fmoc-His(Trt)-OH Dilute acetic acid or TFA . Trt less stable than Pbf under acidic conditions.
Fmoc-β-Ala-OH Piperidine (20% in DMF) . Base-labile Fmoc group; no acid sensitivity.

Critical Comparison :

  • The Pbf group’s acid stability allows simultaneous cleavage from resin and sidechain deprotection, unlike Trt-protected residues requiring sequential steps .

Biological Activity

Fmoc-(3,(Pbf)Guanidino)-Ala-OH is a synthetic amino acid derivative that plays a crucial role in peptide synthesis. This compound features a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the amino group of alanine, along with a 3-(2,4,6-trimethoxyphenyl)sulfonyl (Pbf) protecting group on the guanidino group. The unique structural characteristics of this compound enable it to exhibit significant biological activity, particularly in the synthesis of peptides that can modulate various biological processes.

The synthesis of this compound typically involves several key steps:

  • Protection of the Amino Group : The amino group of alanine is protected using the Fmoc group.
  • Introduction of the Guanidino Group : The guanidino functionality is introduced via a guanidino reagent.
  • Protection of the Guanidino Group : The Pbf group is used to protect the guanidino nitrogen during subsequent reactions.

These steps ensure that the compound maintains its integrity during peptide synthesis, allowing for selective deprotection and coupling reactions.

Biological Activity

The biological activity of this compound is primarily linked to its role in synthesizing peptides with various biological functions. Peptides synthesized with this compound can be utilized in studies involving:

  • Protein-Protein Interactions : The compound aids in understanding how different proteins interact, which is vital for elucidating cellular mechanisms.
  • Enzyme-Substrate Dynamics : It helps in studying how enzymes interact with their substrates, contributing to insights into metabolic pathways.
  • Receptor-Ligand Binding : this compound is instrumental in synthesizing ligands that can bind to specific receptors, facilitating drug development.

The mechanism of action involves the formation of stable peptide bonds through coupling reactions facilitated by the Fmoc and Pbf protecting groups. These groups prevent unwanted side reactions during synthesis, allowing for precise control over peptide formation. Upon removal of these protective groups under specific conditions, the resulting peptides can engage in biological interactions.

Applications

This compound has several applications across various fields:

  • Research : Used extensively in biochemical research to synthesize complex peptides for functional studies.
  • Pharmaceutical Development : Serves as a precursor for peptide-based therapeutics targeting specific diseases.
  • Biotechnology : Employed in developing peptide probes and inhibitors that can modulate biological pathways.

Case Studies and Research Findings

Recent studies have demonstrated the effectiveness of this compound in various applications:

  • Peptide Inhibitors : Research has shown that peptides synthesized using this compound can act as inhibitors for specific enzymes involved in disease pathways, thus highlighting its potential therapeutic applications .
  • Structural Analysis : Techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry have been employed to analyze the binding affinities and interaction dynamics of peptides synthesized with this compound .

Comparative Analysis Table

Compound NameStructure FeaturesBiological Application
This compoundFmoc and Pbf protecting groupsPeptide synthesis, enzyme inhibition
Fmoc-D-(3,(Pbf)Guanidino)-Ala-OHSimilar structure with D-alanineProtein interactions
Fmoc-(3,(Mtr)Guanidino)-Ala-OHMethoxytrimethylbenzene sulfonyl groupComplex peptide synthesis

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing Fmoc-(3,(Pbf)Guanidino)-Ala-OH using solid-phase peptide synthesis (SPPS)?

  • Methodological Answer :

  • Resin Selection : Use 2-chlorotrityl resin for high-loading efficiency, as demonstrated in tetrapeptide syntheses .
  • Coupling Agents : Employ DIC (N,N'-diisopropylcarbodiimide) and HOAt (1-hydroxy-7-azabenzotriazole) for optimal activation, reducing racemization risks .
  • Deprotection : Remove the Fmoc group with 20% piperidine in DMF, ensuring complete cleavage while preserving the Pbf-protected guanidino group .
  • Cleavage : Use TFA-based cocktails (e.g., TFA/TES/H₂O) for final deprotection, minimizing side reactions .
    • Key Considerations : Monitor reaction progress via Kaiser or chloranil tests to confirm coupling completion.

Q. How should researchers analyze the purity of this compound?

  • Methodological Answer :

  • HPLC Analysis : Use a C18 column with a gradient of 0.1% TFA in water/acetonitrile. Expected retention times for structurally similar Fmoc-βAla-OH and Fmoc-Amda-OH are 32.1 and 33.5 minutes, respectively .
  • Mass Spectrometry (MS) : Confirm molecular identity via ESI-MS or MALDI-TOF, targeting m/z values aligned with theoretical masses (e.g., Fmoc-βAla-OH: m/z 334.105) .
  • Purity Standards : Aim for ≥98% HPLC purity, validated by certified reference materials .

Advanced Research Questions

Q. What strategies mitigate side reactions like Lossen rearrangement during this compound synthesis?

  • Methodological Answer :

  • Mechanism : Lossen rearrangement can generate β-Ala impurities via carboxylate activation intermediates .
  • Prevention :
  • Avoid excessive use of activating agents (e.g., Fmoc-OSu) to limit unintended carboxyl activation .
  • Optimize reaction time and temperature; infrared (IR) irradiation accelerates coupling, reducing side-product formation .
  • Monitor intermediates via LC-MS to detect early-stage rearrangements .

Q. How does the choice of resin impact the synthesis efficiency of peptides containing this compound?

  • Methodological Answer :

  • Resin Comparison :
Resin TypeLoading Capacity (mmol/g)Compatibility with Pbf GroupReference
2-Chlorotrityl0.8–1.2High (stable under SPPS)
Wang Resin0.3–0.7Moderate (acid-sensitive)
  • Optimization : Higher loading resins (e.g., 2-chlorotrityl) improve yield for sterically hindered residues like Pbf-protected guanidino groups. Ensure resin swelling in DMF for efficient coupling .

Q. What analytical challenges arise when distinguishing this compound from its dipeptide byproducts?

  • Methodological Answer :

  • Challenge : Similar retention times and m/z values complicate differentiation (e.g., Fmoc-βAla-OH vs. Fmoc-βAla-AA-OH) .
  • Solutions :
  • 2D-LC/MS : Combine reversed-phase and ion-exchange chromatography for enhanced separation .
  • Isotopic Labeling : Introduce stable isotopes (e.g., ¹³C) during synthesis to track byproducts via MS .

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